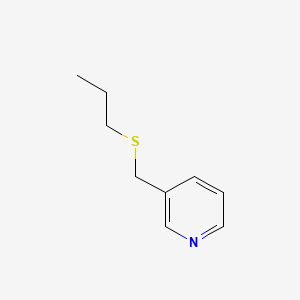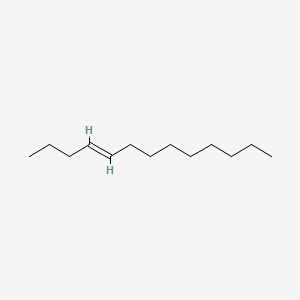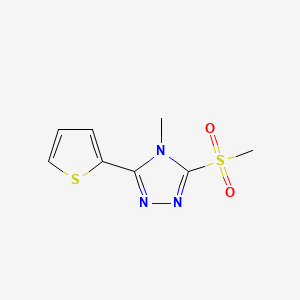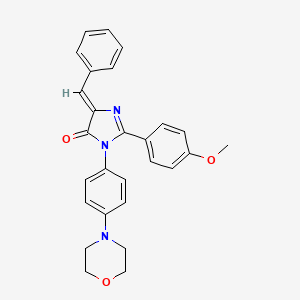
Einecs 308-997-7
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Einecs 308-997-7 is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory was created by the European Commission to catalog substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound’s specific properties, applications, and reactions make it a subject of interest in various scientific fields.
Métodos De Preparación
The preparation of Einecs 308-997-7 involves several synthetic routes and reaction conditions. Industrial production methods typically include:
Synthetic Routes: The compound can be synthesized through a series of chemical reactions involving specific reagents and catalysts. The exact synthetic route depends on the desired purity and yield.
Reaction Conditions: The reactions are usually carried out under controlled temperature and pressure conditions to ensure the desired product is obtained. Common solvents and catalysts are used to facilitate the reactions.
Industrial Production: Large-scale production involves the use of industrial reactors and continuous processing techniques to produce the compound in significant quantities.
Análisis De Reacciones Químicas
Einecs 308-997-7 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed depend on the specific conditions and reagents used.
Reduction: Reduction reactions involve the use of reducing agents like sodium borohydride or lithium aluminum hydride. These reactions typically yield reduced forms of the compound.
Substitution: Substitution reactions involve the replacement of one functional group with another.
Aplicaciones Científicas De Investigación
Einecs 308-997-7 has a wide range of scientific research applications, including:
Chemistry: The compound is used as a reagent in various chemical reactions and synthesis processes.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and effects on human health.
Mecanismo De Acción
The mechanism of action of Einecs 308-997-7 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, altering their structure and function. This can lead to various biological and chemical outcomes, depending on the specific context and application .
Comparación Con Compuestos Similares
Einecs 308-997-7 can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds with similar structures or functional groups include Einecs 203-770-8 (amyl nitrite) and Einecs 234-985-5 (bismuth tetroxide).
Uniqueness: This compound stands out due to its specific chemical properties, reactivity, and applications in various fields.
Propiedades
Número CAS |
99670-24-3 |
|---|---|
Fórmula molecular |
C21H38NO10P |
Peso molecular |
495.5 g/mol |
Nombre IUPAC |
morpholine;2-[2-[2-[2-(2-phenylmethoxyethoxy)ethoxy]ethoxy]ethoxy]ethyl dihydrogen phosphate |
InChI |
InChI=1S/C17H29O9P.C4H9NO/c18-27(19,20)26-15-14-24-11-10-22-7-6-21-8-9-23-12-13-25-16-17-4-2-1-3-5-17;1-3-6-4-2-5-1/h1-5H,6-16H2,(H2,18,19,20);5H,1-4H2 |
Clave InChI |
WRSNDIOFCZIHMV-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1.C1=CC=C(C=C1)COCCOCCOCCOCCOCCOP(=O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![oxalic acid;1-[3-[4-(2-oxo-2-pyrrolidin-1-ylethyl)piperazin-1-yl]propyl]-6-phenylpiperidin-2-one](/img/structure/B12713846.png)







![9-pyridin-2-yl-8,10,20-triazapentacyclo[11.7.0.02,10.03,8.014,19]icosa-1(13),14,16,18-tetraene](/img/structure/B12713896.png)

